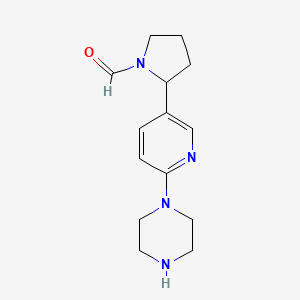

2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with a piperazine ring and a pyrrolidine-carbaldehyde moiety. The compound’s piperazine and pyrrolidine groups suggest applications in medicinal chemistry, particularly as intermediates for receptor-targeted molecules due to their nitrogen-rich frameworks .

Properties

Molecular Formula |

C14H20N4O |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

2-(6-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C14H20N4O/c19-11-18-7-1-2-13(18)12-3-4-14(16-10-12)17-8-5-15-6-9-17/h3-4,10-11,13,15H,1-2,5-9H2 |

InChI Key |

DFHHTLPSUMWQLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C=O)C2=CN=C(C=C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The piperazine and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding primary alcohol.

Substitution: The major products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperazine and pyrrolidine, including 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde, exhibit promising anticancer properties. For instance, compounds with similar structures have shown moderate antineoplastic activity against various cancer cell lines, including HeLa (cervical cancer) and SGC-7901 (gastric cancer) cells. These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest .

Antibacterial Properties

Research has demonstrated that certain piperazine derivatives possess strong antibacterial effects against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as effective antibacterial agents, which could be further explored for therapeutic use in treating bacterial infections .

Inflammatory Disease Treatment

The compound's structural features make it a candidate for targeting inflammatory caspases (caspase-1, -4, and -5), which are implicated in autoimmune and inflammatory diseases. Inhibitors derived from similar scaffolds have shown selective inhibition of these caspases, suggesting that 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde could be developed into a therapeutic agent for conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various piperazine derivatives, including those related to 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde. The results showed that specific modifications in the chemical structure enhanced cytotoxicity against HeLa cells, indicating the importance of structural optimization in developing effective anticancer drugs .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | SGC-7901 | 20 |

| 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde | HeLa | TBD |

Case Study 2: Antibacterial Efficacy

In another investigation, a series of piperazine derivatives were tested against Staphylococcus aureus. The study found that certain compounds exhibited MIC values comparable to established antibiotics, suggesting their potential as new antibacterial agents .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 5 |

| Compound D | E. coli | >50 |

| 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde | S. aureus | TBD |

Mechanism of Action

The mechanism of action of 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Research Implications and Gaps

While the provided evidence lacks direct data on 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde, its structural analogs highlight:

- Synthetic Feasibility : High yields (70–78% in ) suggest efficient routes for piperazine-pyridine intermediates.

- Biological Potential: Piperazine and imidazothiazole motifs are prevalent in kinase inhibitors and antimicrobial agents .

- Data Gaps : Melting points, solubility, and biological activity data for the target compound remain unaddressed, necessitating further study.

Biological Activity

2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is with a molecular weight of approximately 248.34 g/mol. Its structure includes a piperazine ring, a pyridine moiety, and a pyrrolidine carbaldehyde group, which contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have shown that compounds containing piperazine and pyridine derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

| 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde | Listeria monocytogenes | <16 µg/mL |

In particular, the compound demonstrated potent activity against Listeria monocytogenes, suggesting its potential use in treating infections caused by this pathogen .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that piperazine derivatives can induce apoptosis in cancer cells through various pathways. For example, studies have shown that modifications in the structure of piperazine-containing compounds can enhance their cytotoxic effects against specific cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on FaDu hypopharyngeal tumor cells revealed that a related piperazine derivative exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin . The mechanism involved the induction of apoptosis via mitochondrial pathways.

The biological activity of 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, including dopamine and serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in psychiatric disorders.

- Enzyme Inhibition : It has been suggested that compounds with similar structures inhibit enzymes such as cholinesterases and monoamine oxidases, which are critical in neurodegenerative diseases .

Pharmacological Applications

Given its diverse biological activities, 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde holds promise for several therapeutic applications:

- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics.

- Anticancer Drugs : The ability to induce apoptosis in cancer cells makes it a potential lead compound for anticancer therapies.

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be explored for treating conditions like depression and anxiety.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde, and how can reaction conditions be optimized?

Answer:

A microwave-assisted synthesis approach is effective for similar piperazinyl-pyridine derivatives. For example, heating a mixture of 2-fluorobenzaldehyde, dialkylamine, and potassium carbonate in DMF at 150°C for 20 hours under microwave irradiation yields high-purity products (93% yield) . Optimization involves adjusting solvent polarity (e.g., DMF vs. n-butanol), reaction temperature (100–150°C), and stoichiometry of amines to aldehyde precursors. Monitoring via TLC ensures reaction completion. Post-synthesis, extraction with ethyl acetate and purification via column chromatography are critical to isolate the carbaldehyde derivative .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the piperazine and pyrrolidine moieties. For instance, NMR of analogous compounds shows distinct peaks: δ 10.01 ppm (aldehyde proton), δ 3.33–3.30 ppm (piperazine N–CH), and δ 1.99–1.96 ppm (pyrrolidine CH) . High-resolution mass spectrometry (HRMS) and HPLC (with UV detection at 254 nm) validate molecular weight and purity (>95%). Infrared (IR) spectroscopy can corroborate the aldehyde C=O stretch (~1700 cm) .

Advanced: How can computational chemistry aid in designing derivatives with enhanced pharmacological activity?

Answer:

Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, ICReDD integrates reaction path searches using quantum chemistry to identify optimal conditions for modifying the piperazine or pyrrolidine rings . Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., serotonin receptors), guiding substitutions at the pyridine or aldehyde positions to improve binding affinity .

Advanced: What strategies resolve contradictions in reported synthetic yields or purity across studies?

Answer:

Discrepancies often arise from solvent choice, catalyst loading, or workup protocols. For example, using DMF as a solvent may enhance reactivity but introduce impurities requiring rigorous washing with ammonium chloride . Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, reaction time). Cross-validation with orthogonal techniques (e.g., -NMR vs. LC-MS) ensures data reliability .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

The compound is classified as acutely toxic (OSHA HCS) with risks of skin/eye corrosion. Key precautions include:

- Use of nitrile gloves, goggles, and fume hoods during synthesis .

- Immediate decontamination of spills with sand/vermiculite to avoid aerosol formation .

- Storage in airtight containers under inert gas (N) to prevent aldehyde oxidation .

Advanced: How can researchers investigate the degradation pathways of this compound under varying storage conditions?

Answer:

Stability studies under accelerated conditions (40°C/75% RH) identify degradation products. LC-MS/MS detects oxidative byproducts (e.g., carboxylic acid derivatives from aldehyde oxidation). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while NMR monitors structural changes (e.g., piperazine ring opening) .

Advanced: What pharmacophore elements in this compound suggest potential CNS or antimicrobial applications?

Answer:

The piperazine-pyridine core is a known pharmacophore for serotonin/dopamine receptor modulation. Substitutions at the pyrrolidine carbaldehyde position (e.g., introducing electron-withdrawing groups) may enhance blood-brain barrier penetration . Analogous pyridazine derivatives exhibit antibacterial activity via inhibition of DNA gyrase, suggesting similar mechanisms for this compound .

Basic: How should researchers address solubility challenges during in vitro assays?

Answer:

Use polar aprotic solvents (DMSO) for stock solutions, diluted in assay buffers (e.g., PBS). Sonication or heating (37°C) improves dissolution. For low solubility, derivatization (e.g., converting the aldehyde to a hydrazone) enhances aqueous compatibility .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

Answer:

The aldehyde group undergoes nucleophilic attack (e.g., by amines or hydrazines) to form Schiff bases. Steric hindrance from the pyrrolidine ring may slow kinetics, requiring catalysis (e.g., acetic acid). Computational studies (NBO analysis) reveal charge distribution at the aldehyde carbon, guiding catalyst selection .

Advanced: How can interdisciplinary approaches (e.g., chemo-informatics) accelerate structure-activity relationship (SAR) studies?

Answer:

Machine learning models trained on datasets of piperazine derivatives predict bioactivity. For example, ICReDD’s hybrid approach combines quantum chemical data (reaction enthalpies) with experimental IC values to prioritize derivatives for synthesis . Network pharmacology tools (e.g., STRING) map putative targets across disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.